molecular formula C18H17N5O4S B2689734 2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile CAS No. 872842-70-1

2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile

Cat. No. B2689734
CAS RN: 872842-70-1
M. Wt: 399.43
InChI Key: YUGLPZAHMDIPRF-UHFFFAOYSA-N
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Description

The compound “2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile” is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk) . Syk plays essential roles in receptors for the Fc portion of immunoglobulins and B cell receptor complex signaling in various inflammatory cells .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a pyrimidinyl group attached to a sulfanylacetonitrile group and a dimethoxyphenyl group .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is involved in studies related to the synthesis and characterization of pyrimidine derivatives. Research shows that minor modifications in the molecular structure of pyrimidine compounds can lead to varied hydrogen-bonded aggregations. This phenomenon is crucial for understanding molecular interactions and designing compounds with specific properties (Jorge Trilleras et al., 2008). Additionally, the development of novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as potential inhibitors for thymidylate synthase showcases the compound's role in antitumor and antibacterial agent synthesis (A. Gangjee et al., 1996).

Biological Activity

The compound's derivatives exhibit a wide range of biological activities. For instance, studies on sulfadimethoxine potentiated mixtures indicate their antibacterial efficacy in turkeys, highlighting the compound's potential in veterinary medicine (M. Mitrović et al., 1971). Moreover, the synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes explores the antioxidant, anticancer, and antibacterial properties of pyrimidine derivatives, underscoring the compound's importance in developing new therapeutic agents (V. Rani et al., 2012).

Antimicrobial Activities

One-pot synthesis methods for pyrido[2,3-d]pyrimidine derivatives have been developed, with some exhibiting antimicrobial activities against various fungi and bacteria. This research opens up new avenues for the development of antimicrobial agents (Ghodsi Mohammadi Ziarani et al., 2015). Similarly, the study on novel thiopyrimidine-glucuronide compounds reveals promising biological activities, including antimicrobial effects, suggesting the potential for these compounds in medical applications (R. Wanare, 2022).

Mechanism of Action

The compound acts as a potent and selective inhibitor of Syk kinase . It has been shown to inhibit not only degranulation but also lipid mediator and cytokine synthesis in mast cells . It is highly efficacious in basophils obtained from healthy human subjects .

properties

IUPAC Name

2-[7-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-15-13(17(24)23(2)18(22)25)16(28-8-7-19)21-14(20-15)10-5-6-11(26-3)12(9-10)27-4/h5-6,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGLPZAHMDIPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)SCC#N)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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